molecular formula C9H6F2O B8162187 5-Ethynyl-1,3-difluoro-2-methoxybenzene

5-Ethynyl-1,3-difluoro-2-methoxybenzene

Cat. No. B8162187
M. Wt: 168.14 g/mol
InChI Key: NAKSUXWUFRPYIC-UHFFFAOYSA-N
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Patent
US08912173B2

Procedure details

1N tetrabutylammonium fluoride (TBAF) in THF was added to 1.71 g (3,5-Difluoro-4-methoxy-phenylethynyl)-trimethyl-silane and the mixture stirred at 25° C. overnight. The solvent was removed in vacuo and the residue purified by flash chromatography over silica eluting with 20:1 heptane:ethyl acetate to give 866 mg 5-Ethynyl-1,3-difluoro-2-methoxy-benzene in 72% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3,5-Difluoro-4-methoxy-phenylethynyl)-trimethyl-silane
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[F:19][C:20]1[CH:21]=[C:22]([C:29]#[C:30][Si](C)(C)C)[CH:23]=[C:24]([F:28])[C:25]=1[O:26][CH3:27]>C1COCC1>[C:29]([C:22]1[CH:21]=[C:20]([F:19])[C:25]([O:26][CH3:27])=[C:24]([F:28])[CH:23]=1)#[CH:30] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
(3,5-Difluoro-4-methoxy-phenylethynyl)-trimethyl-silane
Quantity
1.71 g
Type
reactant
Smiles
FC=1C=C(C=C(C1OC)F)C#C[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 25° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography over silica eluting with 20:1 heptane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#C)C=1C=C(C(=C(C1)F)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 866 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.